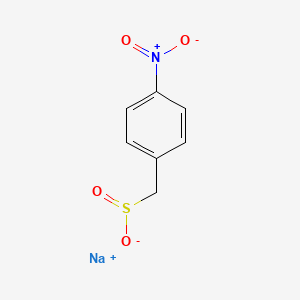

Sodium (4-nitrophenyl)methanesulfinate

Description

The nitro group at the para position likely enhances its electrophilic reactivity compared to non-nitrated analogs, making it valuable in coupling reactions or pharmaceutical intermediates .

Properties

Molecular Formula |

C7H6NNaO4S |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

sodium;(4-nitrophenyl)methanesulfinate |

InChI |

InChI=1S/C7H7NO4S.Na/c9-8(10)7-3-1-6(2-4-7)5-13(11)12;/h1-4H,5H2,(H,11,12);/q;+1/p-1 |

InChI Key |

XCRZALWXBCQRRC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (4-nitrophenyl)methanesulfinate typically involves the reaction of 4-nitrobenzyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The general reaction can be represented as follows:

4-Nitrobenzyl chloride+Sodium sulfite→Sodium (4-nitrophenyl)methanesulfinate

Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for higher yields and purity. The process may include additional purification steps such as solvent extraction and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Sodium (4-nitrophenyl)methanesulfinate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, forming sulfone derivatives.

Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products:

Reduction: 4-Aminophenylmethanesulfinate.

Substitution: Various sulfone derivatives.

Oxidation: 4-Nitrobenzenesulfonic acid.

Scientific Research Applications

Sodium (4-nitrophenyl)methanesulfinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfonamide compounds.

Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium (4-nitrophenyl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinic acid group can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. In biological systems, the compound can interact with proteins and enzymes, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Sulfinate Compounds

Structural and Chemical Properties

Key Structural Differences :

- Sodium Methanesulfinate (NaSO₂CH₃): Lacks aromatic substituents, making it less sterically hindered and more nucleophilic.

- Sodium Phenylmethanesulfinate (NaSO₂CH₂Ph): Contains a phenyl group, increasing hydrophobicity and altering electronic properties.

- Sodium (4-Nitrophenyl)Methanesulfinate : The nitro group introduces strong electron-withdrawing effects, enhancing electrophilicity and stability under oxidative conditions .

Physical Properties :

*Estimated based on nitroaryl analogs.

Sulfonylation Reactions :

- Sodium Methanesulfinate : Widely used in metal-free sulfonylation of alkenes (e.g., cine-sulfonylation), yielding sulfones in good yields (3a–3z, 60–85%) . However, it failed to react in trifluoromethanesulfonylation of benzynes, highlighting limitations in CF₃ group transfer .

- This compound: The nitro group may facilitate electrophilic aromatic substitution or act as a directing group in cross-couplings. Its reactivity in Heck-type sulfonylation is hypothesized to surpass non-nitrated analogs due to enhanced electrophilicity .

Thiolation and Conjugate Additions :

- Sodium Aryl/Alkyl Sulfinates: Sodium phenylmethanesulfinate and sodium furan-2-ylmethanesulfinate undergo regioselective thiolation with para-quinone methides, yielding products in 83–86% yields. The nitro derivative may exhibit faster kinetics due to nitro-assisted stabilization of transition states .

Market and Production Trends

| Parameter | Sodium Methanesulfinate | This compound* |

|---|---|---|

| Global Production (2025) | ~500–700 MT/year | Limited (Niche applications) |

| Price (2025) | $15–111/kg | Estimated $200–500/kg |

| Key Manufacturers | Sigma-Aldrich, TCI | Custom synthesis labs |

*Estimates based on niche demand and complex synthesis .

Biological Activity

Sodium (4-nitrophenyl)methanesulfinate, also known as sodium 4-nitrobenzylsulfonate, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant case studies and research findings.

- Molecular Formula : C7H6NNaO5S

- CAS Number : 36639-50-6

- Molar Mass : 239.18 g/mol

- Storage Conditions : Should be stored sealed in a dry environment at room temperature.

Synthesis

This compound can be synthesized through various methods involving sulfonation reactions. These reactions typically involve the introduction of a sulfonyl group into an aromatic compound, allowing for versatile applications in organic synthesis. Its ability to act as both a reducing and oxidizing agent enhances its utility in chemical laboratories .

Anticancer Properties

Recent studies have highlighted the potential of sodium sulfinates, including this compound, in anticancer applications. For instance, compounds derived from sodium sulfinates have shown promise in inducing apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS). Elevated ROS levels can lead to cellular stress and subsequent cell death, making these compounds attractive candidates for further investigation in cancer therapy .

Mechanistic Studies

- Induction of ROS : Research indicates that this compound may induce cell death by increasing ROS levels within cells. This mechanism is critical as elevated ROS can damage cellular components, leading to apoptosis .

- Structure-Activity Relationship (SAR) : The biological activity of this compound appears to correlate with its structural features. Variations in substituents on the aromatic ring can significantly affect its potency against various cancer cell lines .

Study 1: Antitumor Activity

A study investigated the effects of this compound on glioblastoma cells. The results demonstrated that treatment with this compound resulted in a significant reduction in cell viability, attributed to increased oxidative stress and apoptosis induction. The study emphasized the importance of structural modifications to enhance the efficacy of sulfinates against specific cancer types .

Study 2: Synthesis and Evaluation

In another research effort, a series of sodium sulfinates were synthesized and evaluated for their biological activities. Among them, this compound exhibited notable activity against several cancer cell lines, suggesting its potential as a lead compound for further development .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of various sodium sulfinates, including this compound:

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Induction of ROS |

| Sodium benzenesulfinate | 25 | Apoptosis via mitochondrial pathway |

| Sodium phenylsulfonate | 30 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.